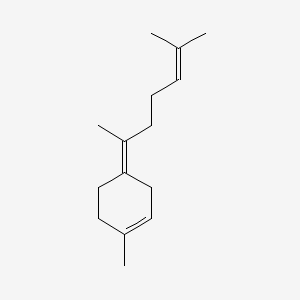

(Z)-gamma-bisabolene

Vue d'ensemble

Description

(Z)-gamma-bisabolene is a naturally occurring sesquiterpene found in many species of plants, such as Cannabis sativa, Eucalyptus, and Mentha. It is a volatile compound with a strong odor, and has been used in perfumery and aromatherapy for centuries. In recent years, (Z)-gamma-bisabolene has been studied for its potential medicinal properties, and has been found to have a variety of biochemical and physiological effects.

Applications De Recherche Scientifique

Essential Oils and Fragrances

“(Z)-gamma-bisabolene” is a sesquiterpene that is present in the essential oils of various plants, including bisabol, cubeb, lemon, and oregano . Due to its pleasant aroma, it is commonly used in fragrances, soaps, shampoos, and other health and cosmetic items .

Food Flavoring

This compound is also used as a flavoring agent in food products. It provides a unique, lemony flavor that enhances the taste of foods like sodas, desserts, and candies .

Pheromones in Insects

Various derivatives of “(Z)-gamma-bisabolene” function as pheromones in different insects, such as stink bugs and fruit flies . This makes it an important compound in the study of insect behavior and in the development of eco-friendly pest control methods.

Potential Health Benefits

Research has suggested that “(Z)-gamma-bisabolene” may have several health benefits. It has been shown to possess anti-inflammatory, antioxidant, anti-stress, and possibly disease-preventing properties . However, more research is needed to confirm these potential benefits and understand how they can be utilized in human health.

Biosynthesis of Other Compounds

“Bisabolenes” are intermediates in the biosynthesis of many other natural chemical compounds, including hernandulcin, a natural sweetener . This makes “(Z)-gamma-bisabolene” an important compound in the field of biochemistry and molecular biology.

Potential Alternative to Diesel Fuel

The hydrogenated form of bisabolene, known as bisabolane, has been identified as a biologically producible precursor to a diesel fuel alternative and/or cold weather additive . This makes “(Z)-gamma-bisabolene” a compound of interest in the search for sustainable and eco-friendly fuel alternatives.

Propriétés

IUPAC Name |

(4Z)-1-methyl-4-(6-methylhept-5-en-2-ylidene)cyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8H,5,7,9-11H2,1-4H3/b15-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGUIVFBMBVUEG-CCEZHUSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(=C(C)CCC=C(C)C)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC/C(=C(/C)\CCC=C(C)C)/CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901037003 | |

| Record name | (4Z)-1-Methyl-4-(6-methyl-5-hepten-2-ylidene)cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901037003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

gamma-Bisabolene, (Z)- | |

CAS RN |

13062-00-5, 495-62-5 | |

| Record name | (Z)-γ-Bisabolene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13062-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisabolene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Bisabolene, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013062005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4Z)-1-Methyl-4-(6-methyl-5-hepten-2-ylidene)cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901037003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .GAMMA.-BISABOLENE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E452K502K0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

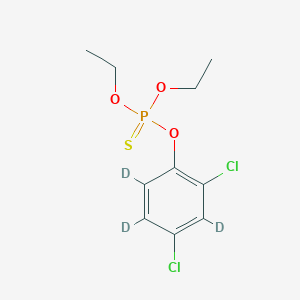

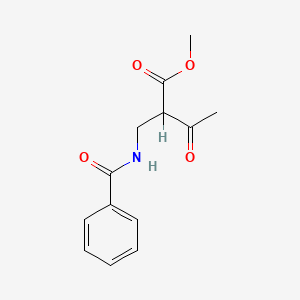

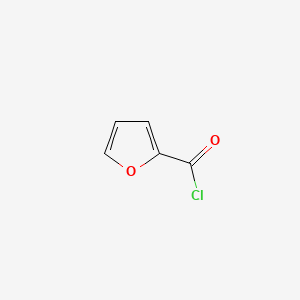

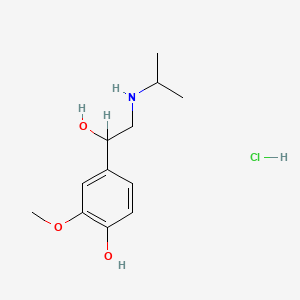

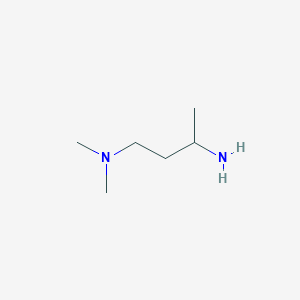

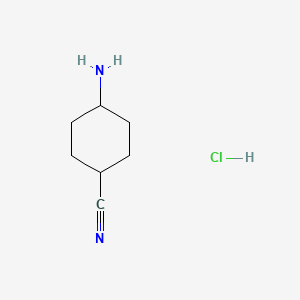

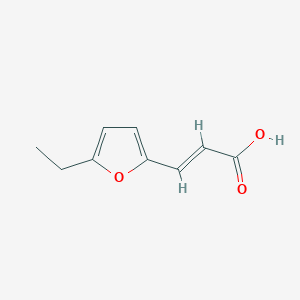

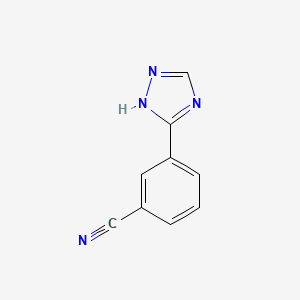

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

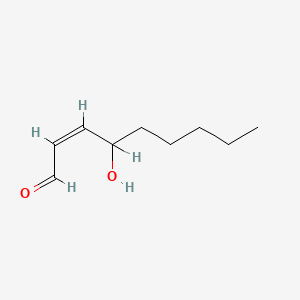

Feasible Synthetic Routes

Q & A

Q1: What are the primary sources and methods of obtaining γ-Bisabolene?

A1: γ-Bisabolene is primarily isolated from natural sources like carrots and cotton plants. Researchers have successfully extracted and analyzed the volatile compounds of carrots, including γ-Bisabolene, using techniques like dynamic headspace sampling coupled with gas chromatography-mass spectrometry (GC-MS) [, ]. This method allows for the identification and quantification of volatile organic compounds, revealing the presence of γ-Bisabolene as a significant constituent.

Q2: How does the concentration of γ-Bisabolene fluctuate in plants under different storage conditions?

A2: Research indicates that storage conditions significantly impact the concentration of volatile compounds like γ-Bisabolene in plants. For example, studies on shredded carrots revealed a considerable increase in mono- and sesquiterpenes, including γ-Bisabolene, during refrigerated storage. Conversely, frozen storage resulted in relatively stable terpene concentrations []. These findings suggest that storage temperature plays a crucial role in preserving the volatile profile of plants containing γ-Bisabolene.

Q3: What role does γ-Bisabolene play in the chemical ecology of plants?

A3: In sunflowers, linear glandular trichomes (LGTs) are responsible for producing a variety of bisabolene-type sesquiterpenes, including γ-Bisabolene []. These LGTs are particularly abundant on the involucral bracts of the flower head, suggesting a potential role in plant-insect or plant-herbivore interactions []. This observation hints at the ecological significance of γ-Bisabolene in mediating plant defense mechanisms.

Q4: Can you elaborate on the biosynthesis of γ-Bisabolene in sunflowers?

A4: Research on sunflowers led to the identification of two isoforms of a cis-γ-Bisabolene synthase []. These enzymes were isolated from the transcriptome of LGTs and functionally characterized through heterologous expression in a yeast system []. This discovery marked a significant step in understanding the biosynthetic pathway of γ-Bisabolene in sunflowers and opened avenues for potential biotechnological applications.

Q5: Beyond natural sources, are there any synthetic routes to produce γ-Bisabolene?

A5: Yes, researchers have developed synthetic routes for γ-Bisabolene production. One such method utilizes an eight-step synthesis starting from a specific allylic alcohol to obtain γ-Bisabolene with approximately 10% overall yield []. This synthetic approach provides an alternative to natural extraction, potentially enabling larger-scale production and exploration of its diverse applications.

Q6: Has the presence of γ-Bisabolene been observed in other organisms besides plants?

A6: Yes, γ-Bisabolene has also been identified in the marine red alga, Laurencia rigida []. This particular species is known for its antifouling properties, which are attributed to the presence of various sesquiterpenes, including γ-Bisabolene, in its dichloromethane extract []. This finding highlights the diverse biological activities and potential applications of γ-Bisabolene across different kingdoms of life.

Q7: Are there any studies investigating the potential anti-cancer activity of γ-Bisabolene?

A7: While not directly focused on γ-Bisabolene itself, some studies explored the anti-cancer potential of plant extracts rich in this compound. For instance, researchers investigated the apoptotic effects of Commiphora molmol and Commiphora gudiotti extracts on cancer cell lines []. Although these extracts contain a mixture of compounds, including γ-Bisabolene, the results provide valuable insights into potential anti-cancer properties associated with these plant species and warrant further investigation into the specific role of γ-Bisabolene.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.